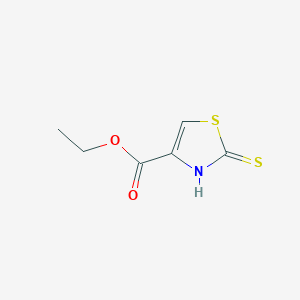
Tributyl(octyl)phosphonium chloride
概要
説明
Tributyl(octyl)phosphonium chloride is a chemical compound with the molecular formula C20H44ClP . It is a colorless to pale yellow viscous liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of a central phosphorus atom surrounded by three butyl groups and one octyl group . The molecular weight of the compound is 351.0 g/mol .Chemical Reactions Analysis
Phosphonium-based ionic liquids like this compound have been used as catalysts and reagents in various chemical reactions . They have shown potential as Wittig reagents, halogenation reagents for bromination and bromo-chlorination reactions with alkenes and alkynes .Physical and Chemical Properties Analysis
This compound is a colorless to pale yellow viscous liquid . It has a molecular weight of 351.0 g/mol . The compound has a high boiling point (>200°C) and a density of 0.92 .科学的研究の応用
Thermodynamic and Transport Properties
A study explored the properties of several phosphonium-based ionic liquids, including tributyl octyl phosphonium chloride (P4448 Cl). The research examined the density, speed of sound, refractive index, dynamic viscosity, and isentropic compressibility of these ionic liquids across different temperatures. These properties were correlated using polynomial equations and various empirical models, offering insights into their potential applications in various scientific and industrial contexts (Deive, Rivas, & Rodríguez, 2013).
Extraction of Ruthenium(III)
Research on phosphonium ionic liquids, such as tributyl(tetradecyl)phosphonium chloride, has shown their effectiveness in extracting ruthenium(III) from acidic aqueous solutions. This study is significant as it opens pathways for using these ionic liquids in metal recovery and recycling, contributing to more sustainable practices in material usage (Rzelewska, Baczyńska, Wiśniewski, & Regel-Rosocka, 2016).
Antibacterial Properties
Polymeric phosphonium salts, including those derived from tributyl(octyl)phosphonium chloride, have been investigated for their antibacterial properties. Studies have found these compounds to be effective against bacteria like Staphylococcus aureus, indicating potential applications in medical and hygiene products (Kanazawa, Ikeda, & Endo, 1993).
Dual Function in Medical Polymers
A study on dual functional ionic liquids, including tributyl(2-hydroxyethyl)phosphonium docusate, highlighted their application as plasticizers and antimicrobial agents in medical polymers. This research is particularly relevant in the context of medical devices, where the reduction of bacterial contamination is crucial (Choi et al., 2011).
Membrane Technology
Phosphonium ionic liquids, including tributyl(tetradecyl)phosphonium chloride, have been utilized in polymer inclusion membranes for ion transport. This application is significant for industries such as wastewater treatment and metal recovery, where efficient and selective ion transport is essential (Baczyńska et al., 2018).
Tribology and Lubrication
A study investigated the impact of environmental humidity on steel surfaces lubricated with a fluorinated phosphonium dicyanamide ionic liquid. Understanding the interaction between these ionic liquids and metal surfaces under different environmental conditions is vital for developing advanced lubricants and coatings (Urtis et al., 2019).
Modification of Poly(vinyl chloride)
Phosphonium-based ionic liquids have been studied for their influence on the properties of biomedical-grade poly(vinyl chloride). These findings are crucial in the context of developing safer and more efficient plasticizers for medical applications (Dias et al., 2012).
Biofouling Control
Tributyl tetradecyl phosphonium chloride has been evaluated for its effectiveness in controlling biofouling in reverse osmosis processes. This application is significant for water treatment technologies, where biofouling is a major operational challenge (Kim & Park, 2015).
Safety and Hazards
作用機序
Target of Action
Tributyloctylphosphonium chloride, also known as Tributyl(octyl)phosphonium chloride or CYPHOS® IL 253, is primarily used as a phase-transfer catalyst . Its primary target is the anion in a reaction, which it activates for nucleophilic substitution .
Mode of Action
The compound works by forming a loose ion pair with the anion, thereby activating its nucleophilicity . This loose ion pair results in the activation of the anion’s nucleophilicity, enabling it to participate more readily in reactions .
Biochemical Pathways
This can affect various biochemical pathways, particularly those involving nucleophilic substitutions .
Pharmacokinetics
As a phase-transfer catalyst, it is likely to remain in the reaction medium until the reaction is complete .
Result of Action
The primary result of Tributyloctylphosphonium chloride’s action is the facilitation of reactions involving anionic nucleophiles . By forming a loose ion pair with the anion, it increases the anion’s nucleophilicity, allowing it to participate more readily in reactions .
Action Environment
The efficacy and stability of Tributyloctylphosphonium chloride can be influenced by various environmental factors. For instance, it is more thermally stable than the corresponding N-quat, providing flexibility in choosing reaction conditions to achieve higher performance . Furthermore, the compound’s effectiveness can be influenced by the presence of other ions in the reaction medium .
生化学分析
Biochemical Properties
Tributyloctylphosphonium chloride plays a significant role in biochemical reactions, particularly in phase-transfer catalysis. This compound facilitates the transfer of anions from the aqueous phase to the organic phase, thereby enhancing the reactivity of the anions in organic solvents . It interacts with various enzymes and proteins by forming loose ion pairs, which activate the nucleophilicity of the anions. This interaction is crucial in nucleophilic substitution reactions, where the compound acts as a catalyst to increase the reaction rate .
Cellular Effects
Tributyloctylphosphonium chloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form ion pairs and activate anions can lead to changes in cellular ion homeostasis, which in turn affects cell signaling and metabolic pathways . Additionally, its interaction with chloride channels and transporters can influence cellular processes such as ion transport and membrane potential regulation .
Molecular Mechanism
The molecular mechanism of action of tributyloctylphosphonium chloride involves its interaction with biomolecules at the molecular level. The compound binds to anions, forming loose ion pairs that enhance the nucleophilicity of the anions . This binding interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and reaction conditions. Additionally, tributyloctylphosphonium chloride can influence gene expression by altering the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tributyloctylphosphonium chloride can change over time. The compound is known for its thermal stability, which allows it to maintain its catalytic activity over extended periods . It can undergo degradation under certain conditions, leading to changes in its effectiveness as a catalyst. Long-term exposure to tributyloctylphosphonium chloride can also result in alterations in cellular function, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of tributyloctylphosphonium chloride vary with different dosages in animal models. At low doses, the compound can enhance biochemical reactions without causing significant toxicity . At high doses, it can exhibit toxic or adverse effects, including disruptions in cellular ion homeostasis and metabolic pathways . These threshold effects highlight the importance of careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
Tributyloctylphosphonium chloride is involved in various metabolic pathways, particularly those related to ion transport and cellular metabolism. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . Its role in phase-transfer catalysis can also influence the distribution and concentration of metabolites within cells, thereby affecting overall metabolic activity .
Transport and Distribution
Within cells and tissues, tributyloctylphosphonium chloride is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form ion pairs facilitates its movement across cellular membranes, allowing it to reach specific cellular compartments. This transport mechanism is crucial for its catalytic activity and its effects on cellular processes .
Subcellular Localization
Tributyloctylphosphonium chloride exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures such as the endoplasmic reticulum and mitochondria can influence its interactions with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
tributyl(octyl)phosphanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44P.ClH/c1-5-9-13-14-15-16-20-21(17-10-6-2,18-11-7-3)19-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAJRHLAMCYXAN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44ClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342812 | |
| Record name | Tributyloctylphosphonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56315-19-6 | |
| Record name | Tributyloctylphosphonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56315-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyloctylphosphonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tributyl(octyl)phosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B3144852.png)







![2-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide](/img/structure/B3144916.png)



